4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one
Description
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxybenzylidene group attached to an oxazole ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(4E)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO3/c1-7-12-10(11(14)15-7)6-8-2-4-9(13)5-3-8/h2-6,13H,1H3/b10-6+ |
InChI Key |
PYBITUFTDGPYIE-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=C(C=C2)O)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)O)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the reaction of acetylglycine with p-hydroxybenzaldehyde. The reaction is carried out in the presence of acetic acid, which acts as a catalyst. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the oxazole ring can be reduced to form alcohols.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzylidene derivatives.
Scientific Research Applications
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. The hydroxybenzylidene group plays a crucial role in its binding affinity and specificity. Additionally, the compound’s ability to undergo photoisomerization makes it useful in fluorescence-based applications .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzylidene imidazolidinone: A related compound with similar fluorescence properties.
4-Hydroxybenzylidene thiazolidinone: Exhibits similar biological activities but differs in its sulfur-containing ring structure.
Uniqueness
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is unique due to its oxazole ring, which imparts distinct chemical reactivity and stability. Its combination of hydroxybenzylidene and oxazole moieties makes it particularly valuable in applications requiring both fluorescence and biological activity.
Biological Activity
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is a synthetic organic compound belonging to the oxazolone family. Its unique structure, characterized by a hydroxyl group and a methyloxazole moiety, positions it as a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 233.22 g/mol
- Structure : The compound features a hydroxyl group on the benzylidene moiety, which enhances its solubility and biological activity compared to similar compounds.
Antimicrobial Properties
Research indicates that 4-(4-hydroxybenzylidene)-2-methyloxazol-5(4H)-one exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antibiotics.
Antioxidant Activity
The compound also demonstrates notable antioxidant properties. It scavenges free radicals, which can help mitigate oxidative stress in biological systems. This activity is attributed to the presence of the hydroxyl group, which plays a crucial role in donating electrons to neutralize free radicals.
Enzyme Inhibition
Studies have explored the potential of 4-(4-hydroxybenzylidene)-2-methyloxazol-5(4H)-one as an enzyme inhibitor. Specific enzymes targeted include those involved in metabolic pathways relevant to cancer and inflammation. The compound's ability to form non-covalent interactions with these enzymes suggests its potential as a therapeutic agent in treating various diseases.
Study 1: Antimicrobial Efficacy
A study conducted by Ishioka et al. (2002) evaluated the antimicrobial efficacy of several oxazolone derivatives, including 4-(4-hydroxybenzylidene)-2-methyloxazol-5(4H)-one. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Antioxidant Activity
In a study published in Phytotherapy Research, the antioxidant activity of the compound was assessed using DPPH radical scavenging assays. The results demonstrated that 4-(4-hydroxybenzylidene)-2-methyloxazol-5(4H)-one had an IC50 value of 25 µg/mL, indicating strong antioxidant potential.
Study 3: Enzyme Inhibition
Research by Liu et al. (2005) focused on the enzyme inhibition properties of this compound. The study found that it effectively inhibited cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. This inhibition suggests potential applications in anti-inflammatory therapies.
The mechanism by which 4-(4-hydroxybenzylidene)-2-methyloxazol-5(4H)-one exerts its biological effects involves interaction with specific molecular targets:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Antioxidant Mechanism : It donates electrons to free radicals, stabilizing them and preventing cellular damage.
- Enzyme Interaction : The benzylidene group forms hydrogen bonds with active sites on target enzymes, leading to their inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
